2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxy derivative.
Furan-2-ylmethyl Intermediate: The next step involves the preparation of furan-2-ylmethylamine through the reaction of furfural with ammonia or an amine.
Pyridin-2-ylmethyl Intermediate: Pyridin-2-ylmethylamine is synthesized by reacting 2-bromopyridine with a suitable amine.
Final Coupling Reaction: The final step involves the coupling of the chlorophenoxy, furan-2-ylmethyl, and pyridin-2-ylmethyl intermediates with a suitable acylating agent under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide
- 2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)-2-methylpropanamide
- 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide
Uniqueness
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-21(2,27-18-10-8-16(22)9-11-18)20(25)24(15-19-7-5-13-26-19)14-17-6-3-4-12-23-17/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMLSAWAMYUARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(CC1=CC=CC=N1)CC2=CC=CO2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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